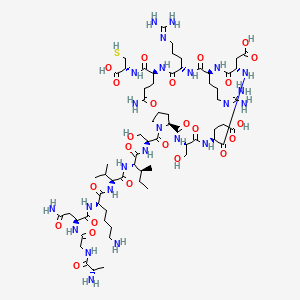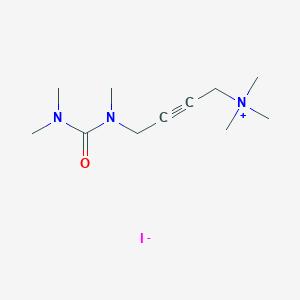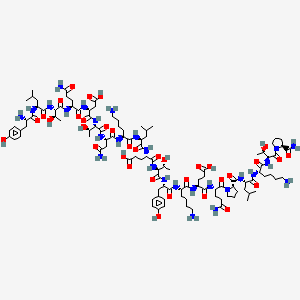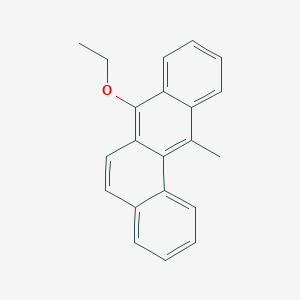
7-Ethoxy-12-methylbenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-12-methylbenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant biological activity This compound is a derivative of benz(a)anthracene, characterized by the presence of an ethoxy group at the 7th position and a methyl group at the 12th position
Vorbereitungsmethoden
The synthesis of 7-Ethoxy-12-methylbenz(a)anthracene typically involves multi-step organic reactions. One common synthetic route includes the alkylation of benz(a)anthracene derivatives followed by ethoxylation. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired substitution at the 7th and 12th positions. Industrial production methods may involve large-scale organic synthesis techniques, ensuring high purity and yield of the compound.
Analyse Chemischer Reaktionen
7-Ethoxy-12-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the ethoxy and methyl groups can be replaced by other functional groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield this compound-7,12-dione, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-12-methylbenz(a)anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Biology: Researchers investigate its effects on biological systems, including its potential carcinogenicity and mutagenicity.
Medicine: The compound is studied for its potential therapeutic applications and its role in drug development.
Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Wirkmechanismus
The biological effects of 7-Ethoxy-12-methylbenz(a)anthracene are primarily mediated through its interaction with cellular components. It can bind to DNA, forming adducts that may lead to mutations and carcinogenesis. The compound’s mechanism of action involves the activation of metabolic pathways, including the cytochrome P450 enzyme system, which converts it into reactive intermediates that can interact with cellular macromolecules.
Vergleich Mit ähnlichen Verbindungen
7-Ethoxy-12-methylbenz(a)anthracene is similar to other PAHs, such as 7,12-dimethylbenz(a)anthracene and 7-methylbenz(a)anthracene. its unique ethoxy group at the 7th position distinguishes it from these compounds, potentially altering its reactivity and biological effects. The presence of the ethoxy group may influence its solubility, metabolic pathways, and overall biological activity.
Similar Compounds
- 7,12-Dimethylbenz(a)anthracene
- 7-Methylbenz(a)anthracene
- Benz(a)anthracene derivatives with various substitutions
Eigenschaften
CAS-Nummer |
16354-48-6 |
|---|---|
Molekularformel |
C21H18O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
7-ethoxy-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18O/c1-3-22-21-18-11-7-6-9-16(18)14(2)20-17-10-5-4-8-15(17)12-13-19(20)21/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
HNDLQDOGWRGELT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


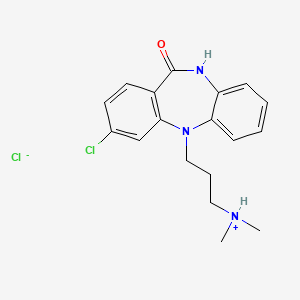
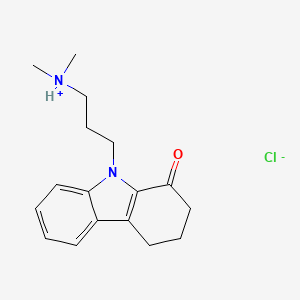
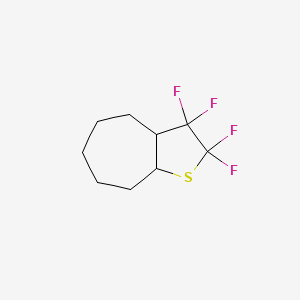
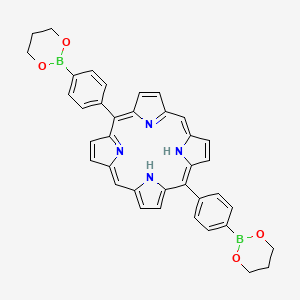
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)
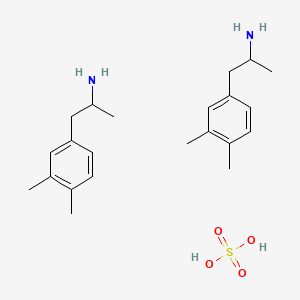
![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)
